molecular formula C18H21BN2O3 B2866535 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide CAS No. 1542209-30-2

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide

Cat. No.: B2866535
CAS No.: 1542209-30-2
M. Wt: 324.19
InChI Key: KOYMIJJSIGPVAA-UHFFFAOYSA-N
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Description

“N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide” is a chemical compound with the empirical formula C19H24BNO4S . It is also known as 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester, and N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide .


Synthesis Analysis

The synthesis of this compound could involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts could also be involved .


Molecular Structure Analysis

The molecular structure of this compound is likely to be determined by techniques such as crystallographic analysis and DFT optimized structure calculation . All bond lengths and bond angles obtained by these methods are expected to be within the normal range .


Chemical Reactions Analysis

This compound may undergo various chemical reactions. For instance, it could participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It could also be involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 373.27 . Its SMILES string is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC © ©C © ©O3 . The InChI key is RLVWYHYMSBRBKK-UHFFFAOYSA-N .

Scientific Research Applications

Radiosynthesis and PET Imaging

A study focused on the synthesis of phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide for potential use in positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. One derivative showed improved binding affinity and was labeled with 18F for PET imaging, marking it as the first 18F-labeled mGlu4 radioligand which could be modified for better pharmacokinetics and brain penetrability in future human studies (Kil et al., 2014).

Metal Complex Formation

Another research direction includes the reaction of N-(aryl)picolinamides with iridium to form complexes through N-H and C-H bond activations. These complexes have been characterized and show potential applications in catalysis and material science due to their unique bonding and electronic properties (Dasgupta et al., 2008).

Development of Chemical Sensors

The compound has also been utilized in the development of sensors, such as a disposable mercury ion-selective optode based on trityl-picolinamide. This sensor demonstrates high selectivity and sensitivity towards Hg2+, making it suitable for environmental monitoring of mercury levels in water samples (Kuswandi et al., 2007).

Anticancer Research

In the field of anticancer research, organometallic half-sandwich iridium complexes containing N-(aryl)picolinamide derivatives have been explored. These complexes exhibit rapid hydrolysis, bind selectively to guanine residues in DNA, and have shown cytotoxic potency toward human ovarian cancer cells, indicating their potential as anticancer agents (Liu et al., 2011).

Environmental and Analytical Applications

Research on carboxamide-based fluorescence sensors for detecting metal ions like Hg2+, Zn2+, and Cd2+ has demonstrated the utility of N-(aryl)picolinamide derivatives in creating sensitive and selective probes for environmental and biological applications. These sensors exhibit chelation-enhanced fluorescence (CHEF) effects, making them promising tools for the quantitative determination of these metals in various samples (Kiani et al., 2020).

Safety and Hazards

This compound is classified as Aquatic Chronic 4 according to its hazard statements . It is recommended to be stored as Combustible Solids . The WGK is 3 . The flash point is not applicable .

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-10-14(11-9-13)21-16(22)15-7-5-6-12-20-15/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYMIJJSIGPVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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